3-Pyridin-2-yl-1,2-thiazol-5-amine

Description

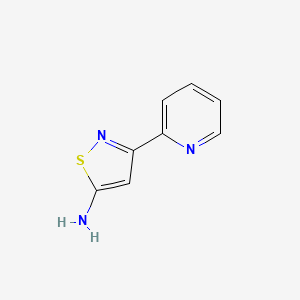

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yl-1,2-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZRFQLTBFZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 2 Yl 1,2 Thiazol 5 Amine

Exploration of Established Synthetic Routes for 1,2-Thiazole Formation

The established synthetic pathways to 3-pyridin-2-yl-1,2-thiazol-5-amine typically involve a sequence of reactions to build the heterocyclic core and append the required substituents.

The formation of the 1,2-thiazole ring is a critical step in the synthesis. A common and effective method involves the cyclization of β-ketonitriles. researchgate.netrsc.orgchim.it These compounds serve as versatile precursors for a variety of 5-amino-substituted 1,2-azoles, including isothiazoles. researchgate.net The general strategy involves reacting a β-ketonitrile with a source of sulfur and nitrogen to induce ring closure.

Another approach to constructing the 1,2-thiazole scaffold is through the reaction of acryl thioamides with iminoiodinanes, which yields 2,3-dihydro-2-sulfonyl-3,4,5-substituted 1,2-thiazoles. researchgate.net Furthermore, the cyclization of α-oxodithioesters with tosylmethyl isocyanide or ethyl isocyanoacetate can produce substituted thiazoles. organic-chemistry.org

The pyridin-2-yl group is typically introduced by starting with a precursor that already contains this moiety. For instance, a common starting material is a 2-acetylpyridine (B122185) derivative. This pyridine-containing ketone can then be elaborated to form a β-ketonitrile, such as 3-oxo-3-(pyridin-2-yl)propanenitrile. This intermediate contains the pyridine (B92270) ring in the correct position and is primed for the subsequent cyclization to form the 1,2-thiazole ring.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to attach a pyridin-2-yl group to a pre-formed thiazole (B1198619) ring. acs.org This method offers flexibility in synthesizing various substituted thiazoles.

The 5-amino group on the 1,2-thiazole ring is often incorporated during the cyclization step. When β-ketonitriles are used as precursors, the nitrogen atom from the nitrile group becomes the nitrogen of the 5-amino group upon ring formation. researchgate.netrsc.orgchim.it This is a highly efficient way to install the desired amino functionality.

In cases where the 1,2-thiazole ring is synthesized without the 5-amino group, a separate amination step is required. This can be achieved through various methods, such as the reaction of a 5-halo-1,2-thiazole with an amine source or the reduction of a 5-nitro-1,2-thiazole. For instance, benzo[d]isothiazol-3-amine can be synthesized from 3-substituted-2-fluoro-benzonitrile by reaction with sodium sulfide (B99878) followed by treatment with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org

Development of Advanced Synthetic Strategies and Process Optimization

To improve efficiency, reduce waste, and simplify procedures, advanced synthetic strategies such as multi-component reactions and green chemistry protocols are being explored for the synthesis of thiazole derivatives.

Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. bepls.comresearchgate.net Several MCRs have been developed for the synthesis of substituted pyridines and thiazoles. mdpi.combohrium.com

One notable MCR for synthesizing related structures involves the reaction of an aldehyde, a ketone, and an electron-rich amine in a one-pot synthesis. semanticscholar.org For example, thiazolo[3,2-a]pyridin-8-yl-phosphonate derivatives have been synthesized through a multi-component reaction of diethyl (E)-((4-oxothiazolidin-2-ylidene)methyl)phosphonate, malononitrile, and two equivalents of an aromatic aldehyde. researchgate.net While a specific MCR for this compound is not extensively documented in the provided results, the principles of MCRs are applicable to its synthesis, potentially by combining a pyridine-containing aldehyde, a source of the C-S-N fragment, and a suitable nitrile.

A plausible MCR for a related pyrazolo[3,4-b]pyridine derivative involves a three-component one-pot reaction of benzaldehyde, 3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile, and an electron-rich amino heterocycle. semanticscholar.org

Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.netresearchgate.net For thiazole synthesis, this includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free conditions, and energy-efficient methods like microwave or ultrasound irradiation. bepls.comresearchgate.net

Several green synthetic methods have been reported for thiazole derivatives:

Catalyst-free synthesis in water: 4-substituted-2-(alkylsulfanyl)thiazoles have been synthesized by refluxing dithiocarbamates and α-halocarbonyl compounds in water. bepls.com

Microwave-assisted synthesis: A catalyst-free, multi-component domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been used to produce trisubstituted thiazoles. bepls.com

Use of green solvents: A catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea (B124793) has been developed using PEG-400 as a recyclable solvent. bepls.com

Electrochemical synthesis: A green and sustainable electrochemical oxidative cyclization of enaminones with thioamides provides thiazoles without the need for metal catalysts or chemical oxidants. organic-chemistry.org

Investigation of Green Chemistry Protocols

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including thiazole derivatives. bepls.comnih.gov This technique often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. bepls.comnih.gov

In the context of thiazole synthesis, microwave irradiation has been successfully employed in one-pot, three-component reactions. For instance, the reaction of thiosemicarbazide, an appropriate α-haloketone, and a pyridine derivative can be significantly accelerated under microwave conditions. mdpi.comresearchgate.net A study on the synthesis of fused thiazoles demonstrated that microwave irradiation at 300 W for as little as 30–175 seconds could produce the desired products in a solvent- and catalyst-free one-pot reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides. bepls.com Another example involves the synthesis of thiazolyl-pyridazinediones, where heating a reaction mixture in a microwave oven at 500 W and 150°C for just 2 minutes led to the formation of the pure product after recrystallization. mdpi.com The application of microwave synthesis has been shown to be particularly effective for various substituted thiazoles, offering a green and efficient alternative to traditional synthetic routes. bepls.comtandfonline.commdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes | Hours | nih.gov |

| Yield | Often higher | Variable | bepls.comnih.gov |

| Energy Consumption | Lower | Higher | N/A |

| Solvent Use | Can be solvent-free | Often requires solvents | bepls.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing the environmental impact of chemical processes. For the synthesis of thiazole derivatives, including those with a pyridine substituent, solvent-free approaches have proven to be highly effective. bepls.com

These reactions are often facilitated by grinding the reactants together or by using a minimal amount of a solid support. The absence of a solvent can lead to higher reaction rates due to increased reactant concentration and can simplify product purification. For instance, a catalyst-free, three-component, one-pot synthesis of 2,6-bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridine derivatives has been achieved by reacting primary amines, carbon disulfide, and 2-chloro-1,3-dicarbonyl compounds in water, which acts as a green solvent and allows for facile work-up. scirp.org Another documented solvent-free method involves the microwave-assisted reaction of aryl ketones, thiosemicarbazide, and phenacyl bromides, which proceeds rapidly without any solvent or catalyst. bepls.com

Utilization of Recyclable Green Catalysts

The use of recyclable and environmentally benign catalysts is a cornerstone of sustainable chemical synthesis. In the realm of thiazole synthesis, several green catalytic systems have been developed to promote efficiency and reduce waste. bepls.comnih.gov

Chitosan (B1678972) and its derivatives have gained attention as effective, recyclable, and biodegradable catalyst supports. nih.govmdpi.com For example, a chitosan-capped calcium oxide nanocomposite has been utilized as a heterogeneous base nanocatalyst for the synthesis of 1,3-thiazole derivatives. nih.gov This catalyst demonstrates high efficiency and can be recovered and reused multiple times without a significant loss of activity. nih.govmdpi.com Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com The application of such catalysts aligns with the principles of green chemistry by minimizing catalyst waste and often allowing for milder reaction conditions. rsc.org

Table 2: Examples of Recyclable Green Catalysts in Thiazole Synthesis

| Catalyst | Type | Key Advantages | Reference |

|---|---|---|---|

| Chitosan-CaO nanocomposite | Heterogeneous base | Recyclable, biodegradable, efficient | nih.gov |

| Terephthalohydrazide chitosan hydrogel (TCs) | Biopolymeric | Recyclable, mild conditions, high yields | mdpi.com |

Application of Environmentally Benign Solvents

The choice of solvent plays a critical role in the environmental footprint of a chemical process. The use of environmentally benign solvents, such as water, polyethylene glycol (PEG), and deep eutectic solvents (DES), has been explored for the synthesis of thiazole derivatives. bepls.comrsc.orgrsc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Catalyst-free synthesis of certain thiazole derivatives has been successfully carried out in water, simplifying the reaction work-up and product isolation. scirp.org PEG has also been utilized as a recyclable and effective reaction medium for various organic transformations, including the synthesis of heterocycles. rsc.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a green alternative to traditional volatile organic compounds. rsc.orgresearchgate.net For instance, a choline (B1196258) chloride/urea-based DES has been used as both a solvent and a catalyst for the synthesis of thioamide derivatives, which are precursors to thiazoles. rsc.org These green solvent systems contribute to safer and more sustainable synthetic protocols. bepls.com

Optimization of Reaction Conditions (Temperature, Solvent, Catalyst, Reagent Stoichiometry)

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of this compound and its analogues, careful tuning of temperature, solvent, catalyst, and reagent stoichiometry is essential. beilstein-journals.orgmdpi.com

For example, in the synthesis of 2,3-dihydro mdpi.comevitachem.comthiazolo[4,5-b]pyridines, a related scaffold, the reduction of the thiazole moiety was optimized. beilstein-journals.org It was found that reducing the reaction temperature to 45 °C minimized undesired thiazole cleavage. beilstein-journals.org The choice of solvent can also significantly impact the reaction outcome. While some reactions proceed efficiently in green solvents like water or PEG, others may require specific organic solvents to achieve the desired solubility and reactivity. rsc.orgrsc.org

The catalyst and its loading are also critical variables. The use of an appropriate catalyst can dramatically increase the reaction rate and selectivity. nih.gov Reagent stoichiometry must be carefully controlled to ensure complete conversion of the limiting reagent and to avoid side reactions. For instance, in multi-component reactions, the precise ratio of the starting materials is key to obtaining the desired product in high yield. mdpi.com

Chemical Reactivity and Derivatization of the this compound Core

The this compound scaffold possesses multiple reactive sites, allowing for a wide range of chemical transformations and the synthesis of diverse derivatives. The pyridine ring, the thiazole ring, and the amino group all exhibit distinct reactivity profiles.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Thiazole Rings

The pyridine ring in the this compound molecule is generally susceptible to nucleophilic substitution, particularly when activated by an electron-withdrawing group or through the formation of a pyridinium (B92312) salt. vbspu.ac.in Conversely, electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but can be facilitated by the presence of activating groups. iust.ac.ir

The thiazole ring, being an electron-rich five-membered heterocycle, is more prone to electrophilic substitution. iust.ac.ir The position of substitution on the thiazole ring is influenced by the existing substituents. The amino group at the 5-position is a strong activating group and will direct electrophiles to the 4-position.

The amino group itself is a key site for derivatization. It can act as a nucleophile, readily reacting with a variety of electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas, respectively. evitachem.comacs.org These derivatization reactions are crucial for exploring the structure-activity relationships of this class of compounds in various applications. For example, acylation of related 2,3-dihydro mdpi.comevitachem.comthiazolo[4,5-b]pyridines proceeded smoothly using acyl chlorides and triethylamine (B128534) as a base. beilstein-journals.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Thiazolyl-pyridazinediones |

| 2,6-bis(5-substituted-3-aryl-2-thiothiazol-4-yl)pyridine |

| Hantzsch thiazole derivatives |

| 2,3-dihydro mdpi.comevitachem.comthiazolo[4,5-b]pyridines |

Functionalization of the Amine Group at Position 5

The primary amine at the C5 position of the 1,2-thiazole ring is a key handle for introducing molecular diversity. This group behaves as a typical arylamine, readily participating in various nucleophilic reactions. researchgate.net Common functionalization strategies include acylation and arylation, which allow for the attachment of a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.

Acylation Reactions: The amine group can be readily acylated using acyl chlorides or anhydrides under standard, mild conditions. For instance, the acylation of related dihydrothiazolopyridine scaffolds proceeds cleanly using an appropriate acyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) (DCM). beilstein-journals.org This method is broadly applicable for introducing alkyl, aryl, and heteroaryl carbonyl moieties.

Arylation Reactions: The introduction of aryl or heteroaryl groups directly onto the amine nitrogen is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation. This palladium-catalyzed reaction enables the formation of C-N bonds between the thiazole amine and various aryl halides or triflates. For example, related 5-H thiazoles have been successfully converted to their 5-N-arylamino derivatives via an initial bromination followed by a Buchwald-Hartwig amination, demonstrating the feasibility of this approach on the thiazole core. rsc.org

Table 1: Representative Functionalization Reactions of the Amine Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Triethylamine, DCM | N-Acyl-3-pyridin-2-yl-1,2-thiazol-5-amine |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | 5-(N-Arylamino)-3-pyridin-2-yl-1,2-thiazole |

This table is a representation of common reactions and may not reflect specific optimized conditions for this compound.

Oxidation and Reduction Reactions of the Heterocyclic System

The stability and reactivity of the this compound scaffold can be altered through oxidation and reduction reactions targeting the heterocyclic core. These transformations can modify the electronic properties and the three-dimensional shape of the molecule.

Oxidation Reactions: The thiazole ring itself is relatively electron-rich and can undergo oxidation under certain conditions. evitachem.com More commonly, oxidation is a key step in the synthesis of the aromatic thiazole ring from its thiazoline (B8809763) precursor. For example, 5-aminothiazolines can be oxidized to the corresponding 5-aminothiazoles using mild oxidizing agents like iodine. rsc.org This aromatization step is crucial for establishing the final heterocyclic system.

Reduction Reactions: The thiazole moiety can be selectively reduced, offering a pathway to more flexible, saturated heterocyclic systems. Borohydride-based reagents have shown efficacy in reducing thiazole rings within fused systems. beilstein-journals.org A notable example is the reduction of evitachem.comnih.govthiazolo[4,5-b]pyridines to their 2,3-dihydro derivatives. beilstein-journals.org While simple borohydrides like tetrabutylammonium (B224687) borohydride (B1222165) may only yield trace amounts of the desired product, a combination of a borane (B79455) source (BH₃) and a strong Lewis acid catalyst, such as tris(pentafluorophenyl)borane, can achieve this reduction in good yield. beilstein-journals.org This reaction selectively reduces the thiazole part of the scaffold while leaving the pyridine ring intact. beilstein-journals.org On related heterocyclic systems, lithium aluminum hydride has also been noted as a reducing agent. evitachem.com

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagents and Conditions | Product | Finding |

|---|---|---|---|

| Oxidation | I₂ | 5-Aminothiazole from 5-Aminothiazoline | Aromatization of the thiazoline precursor. rsc.org |

| Reduction | BH₃, Tris(pentafluorophenyl)borane | 2,3-Dihydrothiazole | Selective reduction of the thiazole ring over the pyridine ring. beilstein-journals.org |

This table illustrates general transformations of the thiazole ring system.

Regioselective Modifications and Scaffold Hop Strategies

Altering the core structure through regioselective modifications or complete scaffold hopping is a powerful strategy in drug discovery to optimize properties and explore new chemical space.

Regioselective Modifications: These modifications involve targeting a specific position on the molecule for functionalization. On the this compound scaffold, the pyridine ring is a prime site for such changes. Directed ortho-C–H functionalization techniques can be used for site-selective modifications like halogenation, alkylation, or arylation on the pyridine ring. evitachem.com Furthermore, late-stage functionalization using palladium-catalyzed cross-coupling reactions, such as the Heck coupling, allows for the introduction of aryl groups at specific positions, controlled by the choice of base and reaction conditions. nih.gov

An example of a relevant scaffold hop involves the optimization of an initial aminothiazole lead compound. In one documented case, this led to the discovery of a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, where the 1,2-thiazole core was replaced by a 1,2,4-thiadiazole (B1232254) ring system. acs.org This change from one heterocycle to another resulted in a new scaffold with a potentially different biological and physicochemical profile. acs.org Another common strategy involves replacing phenyl rings with pyridyl substituents to enhance properties like solubility. researchgate.net More complex hops can involve ring-closing or ring-opening strategies, or fusing an additional ring to the existing scaffold, such as incorporating the exocyclic amine and a nearby carbonyl group into a new fused pyrimidine (B1678525) ring. researchgate.net

Table 3: Scaffold Hopping Examples

| Original Scaffold | Hopped Scaffold | Rationale/Advantage |

|---|---|---|

| Aminothiazole | Di(pyridin-2-yl)-1,2,4-thiadiazole | Lead optimization, discovery of novel macrofilaricides. acs.org |

| Phenyl ring | Pyridyl ring | Improve solubility and other physicochemical properties. researchgate.net |

| Carbonyl and Amine side chains | Fused Pyrimidine ring | Create novel bicyclic framework, potential bioisosteric replacement. researchgate.net |

This table provides illustrative examples of scaffold hopping strategies relevant to heterocyclic compounds.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Pyridin 2 Yl 1,2 Thiazol 5 Amine

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the structure of chemical compounds. However, specific data for 3-Pyridin-2-yl-1,2-thiazol-5-amine is absent from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

There are no published ¹H, ¹³C, or 2D-NMR spectral data for this compound. While NMR data exists for isomeric and related structures, such as 2-(pyridin-3-yl)thiazoles and various 1,2,4-triazole (B32235) derivatives, this information cannot be extrapolated to the specified compound due to structural differences that would lead to distinct spectral readouts. nih.govgoogle.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would identify its characteristic functional groups and their vibrational frequencies, has not been reported in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Similarly, no mass spectrometry data is available to confirm the molecular weight and fragmentation pattern of this compound.

Solid-State Structural Investigations

The precise three-dimensional arrangement of atoms within a crystal lattice is determined through solid-state investigations, most definitively by single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

No crystallographic studies for this compound have been published.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Patterns)

The solid-state architecture of pyridine-thiazole derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. In a closely related analogue, 3-pyridin-2-yl-1,2,4-triazol-5-amine, the molecules are linked into a two-dimensional network by N—H···N hydrogen bonds. nih.gov This type of interaction is common in nitrogen-rich heterocyclic systems. nih.gov

In the crystal structures of various N,4-diheteroaryl 2-aminothiazoles, the secondary amino group is frequently involved in hydrogen bonding. researchgate.netd-nb.info For instance, in one derivative, N-H···Br⁻ hydrogen bonds are observed. d-nb.info In the crystal structure of 4-(Pyridin-2-yl)thiazol-2-ylamine, it is noted that all amine N—H groups and the heterocyclic nitrogen atoms participate in intermolecular hydrogen bonding, creating complex networks. researchgate.net These interactions can lead to the formation of polymeric zigzag tapes or more intricate three-dimensional frameworks. d-nb.infoiucr.org

Table 1: Representative Hydrogen Bond Interactions in Related Pyridine-Thiazole Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Type / Reference |

|---|---|---|---|---|---|

| N—H···N | - | - | - | - | Links molecules into 2D network in a triazole analogue nih.gov |

| N—H···N | - | - | - | - | Forms polymeric zigzag tapes in a thiazole (B1198619) derivative iucr.org |

| Namine—H···Br⁻ | - | - | - | - | Part of a 3D network in a hydrobromide salt d-nb.info |

| N⁺pyridine (B92270)—H···Owater | - | - | - | - | Part of a 3D network in a hydrobromide salt d-nb.info |

Note: Specific geometric data for the title compound is not available in the provided sources; this table represents typical interactions found in closely related structures.

Crystallographic Studies of Crystal Packing

Crystallographic analysis reveals how individual molecules of this compound assemble into a stable, ordered, three-dimensional lattice. The packing is primarily governed by the hydrogen bonding patterns discussed previously. nih.govresearchgate.net In the analogous compound 3-pyridin-2-yl-1,2,4-triazol-5-amine, N—H···N hydrogen bonds create a two-dimensional network parallel to the (101) crystallographic plane. nih.gov

In other related structures, these networks can be more complex. For example, combinations of C—H···N and C—H···π interactions can link molecules into robust three-dimensional frameworks. bohrium.com The crystal packing in some derivatives is characterized by the formation of hydrogen-bonded dimers, which then connect to neighboring dimers to extend the structure. researchgate.net Furthermore, π-π stacking interactions between the aromatic pyridine and thiazole rings can lead to the formation of columns or layers within the crystal, a common feature in planar heterocyclic systems. mdpi.com The specific arrangement, whether it be layered, herringbone, or a more complex interpenetrated network, is a direct consequence of the interplay between the various directional intermolecular forces. mdpi.comacs.org

Conformational Analysis and Tautomerism Studies

The flexibility and electronic nature of this compound allow for conformational isomerism and the potential for tautomerism, both of which have been investigated through experimental and computational methods.

Investigation of Conformational Preferences of the Pyridine and Thiazole Rings

The relative orientation of the pyridine and thiazole rings is a key structural feature. Studies on analogous compounds show a strong preference for a nearly planar conformation. nih.gov In the crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine, the molecule exhibits a practically planar geometry, with only a slight twist of the pyridyl group relative to the triazole ring. nih.gov This planarity is quantified by a small dihedral angle between the mean planes of the two rings. nih.gov

X-ray analysis of related 5-N-arylaminothiazoles confirms that while the core heterocyclic systems tend towards planarity, substituents on the amino group can be significantly twisted out of the thiazole plane. rsc.org However, for the direct linkage between pyridine and thiazole, a coplanar arrangement is often energetically preferred, as it maximizes π-system conjugation. bohrium.com The nitrogen atom of the exocyclic amino group typically adopts a pyramidal configuration rather than a planar one. nih.gov

Table 2: Dihedral Angles in 3-Pyridin-2-yl-1,2,4-triazol-5-amine (Analogue)

| Parameter | Value (°) | Description | Reference |

|---|---|---|---|

| Dihedral Angle (Pyridine-Triazole) | 5.58 (7) | Angle between the mean planes of the two heterocyclic rings. | nih.gov |

Quantum Chemical Studies of Tautomeric Forms and Energy Differences

Like many heterocyclic amines, this compound can theoretically exist in different tautomeric forms. Annular prototropic tautomerism is a known phenomenon in related azole systems. nih.govresearchgate.net For the closely related 3-pyridin-2-yl-1,2,4-triazol-5-amine, three potential tautomeric forms can be drawn, along with their corresponding rotational isomers (rotamers). nih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for assessing the relative stabilities of these tautomers. researchgate.netbohrium.com Such studies on related 4-amino-1,3-thiazol-2(5H)-one derivatives have shown that the amine tautomer is significantly more stable than the corresponding imine form, a finding that holds true in both the solid state and in solution. bohrium.combohrium.com Calculations for various 1,2,4-triazole derivatives consistently show that one tautomeric form is energetically favored over others. researchgate.net

While specific energy difference calculations for this compound were not found, crystallographic studies of its triazole analogue confirm that only a single tautomer is observed in the crystal, indicating a large energy difference between the possible forms. nih.gov Theoretical calculations for similar systems show that relative energies between tautomers can be on the order of several kcal/mol, effectively populating only the most stable form at room temperature. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Pyridin-2-yl-1,2,4-triazol-5-amine |

| 4-(Pyridin-2-yl)thiazol-2-ylamine |

| N,4-diheteroaryl 2-aminothiazoles |

| 4-amino-1,3-thiazol-2(5H)-one |

| 5-N-arylaminothiazoles |

Computational Chemistry and Molecular Modeling Studies of 3 Pyridin 2 Yl 1,2 Thiazol 5 Amine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of small molecule ligands to the active site of a protein target.

For a molecule such as 3-Pyridin-2-yl-1,2-thiazol-5-amine, molecular docking can screen its binding affinity against various potential biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov The pyridine (B92270) and thiazole (B1198619) moieties are common in kinase inhibitors, suggesting that enzymes like Epidermal Growth Factor Receptor (EGFR) could be potential targets. nih.govmdpi.com

A typical docking study would involve preparing the three-dimensional structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results can reveal the most probable binding pose.

Key interactions often observed for pyridine-thiazole scaffolds include:

Hydrogen Bonds: The nitrogen atoms in the pyridine ring and the amine group on the thiazole ring can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues like MET, PHE, and CYS in the target's active site. nih.gov

π-π Stacking: The aromatic nature of both the pyridine and thiazole rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon framework of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyridine-Thiazole | EGFR Kinase | -9.2 | MET793, LYS745 | Hydrogen Bond |

| Pyridine-Thiazole | EGFR Kinase | -9.2 | PHE856 | π-π Stacking |

| Pyridine-Thiazole | DNA Gyrase | -8.5 | ASP73, GLY77 | Hydrogen Bond |

| Pyridine-Thiazole | DNA Gyrase | -8.5 | ARG76 | Electrostatic |

| Interaction Type | Description | Typical Energy Contribution |

|---|---|---|

| Van der Waals | Short-range attractive/repulsive forces due to atomic fluctuations. Crucial for shape complementarity. | Favorable |

| Electrostatic | Attractive or repulsive forces between charged or polar groups, including hydrogen bonds and salt bridges. | Highly Favorable |

| Hydrophobic Effect | The tendency of nonpolar groups to associate in an aqueous environment, releasing ordered water molecules. | Favorable (Entropically) |

| Desolvation Penalty | Energy required to remove water molecules from the surfaces of the ligand and protein before binding. | Unfavorable |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex and provide a more realistic picture of the interactions in a biological environment. frontiersin.orgnih.gov

An MD simulation of the this compound-protein complex, solvated in a water box with ions to mimic physiological conditions, can reveal how stable the docked pose is. frontiersin.orgnih.gov A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the course of the simulation (e.g., 100-200 nanoseconds) indicates that the ligand remains tightly bound in the predicted pose. frontiersin.org Conversely, a large and fluctuating RMSD would suggest that the ligand is unstable and may be dissociating from the binding site.

MD simulations allow for the analysis of interactions over time. For example, a hydrogen bond that appeared in the static dock might be found to be transient, breaking and reforming frequently during the simulation. In contrast, other interactions may prove to be highly stable, persisting throughout the simulation. This dynamic information is crucial for identifying the most important interactions that anchor the ligand to the target. Analysis can quantify the percentage of the simulation time that specific hydrogen bonds or hydrophobic contacts are maintained. nih.gov

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the free energy of binding from MD simulation snapshots. samipubco.comfrontiersin.org These "end-point" methods are more computationally demanding than docking but more efficient than rigorous alchemical free energy calculations.

The binding free energy (ΔG_bind) is calculated by considering the different energy components of the system:

ΔE_MM: The molecular mechanics energy, which includes van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is composed of a polar component (calculated using PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

-TΔS: The conformational entropy change upon binding, which is often omitted in relative binding energy comparisons due to high computational cost.

These calculations provide a quantitative estimate of binding affinity and allow for the decomposition of the total binding free energy into contributions from individual residues, highlighting which amino acids are key for the binding of this compound. frontiersin.orgresearchgate.net

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -20.8 | Favorable |

| Polar Solvation Energy (ΔG_polar) | +35.2 | Unfavorable |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -35.2 | Overall Favorable |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of 2D and 3D-QSAR Models for Activity Prediction

No published studies detailing the development of 2D or 3D-QSAR models specifically for this compound and its derivatives were found. Such studies would be valuable in predicting the biological activities of novel, related compounds by correlating their structural features with observed activity.

Identification of Key Structural Descriptors Influencing Biological Activity

Without QSAR models, the key structural descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological activity of this compound have not been computationally identified or reported in the literature.

Theoretical Investigations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the compound's kinetic stability and chemical reactivity.

Electrostatic Potential Surface Analysis

There are no available studies on the electrostatic potential surface of this compound. This analysis would provide insight into the molecule's charge distribution and its potential for non-covalent interactions with biological targets.

Computational Prediction of Reactivity and Regioselectivity

No computational studies predicting the reactivity and regioselectivity of this compound have been published. These predictions would be instrumental in understanding its behavior in chemical reactions and its metabolic fate.

Preclinical Pharmacological and Mechanistic Research on 3 Pyridin 2 Yl 1,2 Thiazol 5 Amine

In Vitro Biological Activity Profiling

The in vitro biological profile of 3-Pyridin-2-yl-1,2-thiazol-5-amine and its structural analogs has been investigated across a range of biological targets, revealing a diverse array of activities. These studies are crucial for understanding the compound's potential therapeutic applications and mechanism of action at a molecular level.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have demonstrated inhibitory activity against several key enzyme families, most notably kinases.

The pyridin-thiazole core structure is a recognized pharmacophore for kinase inhibition. Research has shown that derivatives can be potent and selective inhibitors of various kinases involved in cell cycle regulation and signaling pathways.

CDK4/6 Inhibition : A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). acs.orggoogle.com These kinases are crucial regulators of the G1 phase of the cell cycle, and their inhibition is a validated strategy in cancer therapy. researchgate.net Medicinal chemistry efforts led to the discovery of compound 83 , an orally bioavailable inhibitor with significant selectivity for CDK4/6 over other CDKs (CDK1, 2, 7, 9). acs.org The initial hit compound in this series, 78 , also showed excellent potency for CDK4 and CDK6. acs.org The inhibitory action of these compounds leads to cell cycle arrest in the G1 phase. acs.org

DYRK1A Inhibition : Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another kinase target for which pyridin-thiazole derivatives have shown activity. mdpi.comresearchgate.net A study on (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-ones identified compound 5s , which contains a pyridin-2-yl group, as a selective and potent DYRK1A inhibitor with a nanomolar IC₅₀ value. mdpi.com The position of the nitrogen within the pyridine (B92270) ring was found to be critical for activity. mdpi.com DYRK1A is implicated in neurodegenerative diseases and diabetes, making its inhibitors a subject of significant interest. researchgate.netmdpi.comgoogle.com

PI3K Inhibition : The phosphatidylinositol 3-kinase (PI3K) pathway is a key signaling cascade in cell growth and survival. A patent discloses 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1H-isoindol-1-one derivatives as dual inhibitors of PI3Kδ and PI3Kγ, isoforms important in immune cell function. google.com

VEGFR-2 (KDR) Inhibition : An N-(1,3-thiazol-2-yl)pyridin-2-amine series was developed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR) kinase. nih.govnih.gov This kinase is a key mediator of angiogenesis. Molecular modeling suggested a specific binding mode for these compounds within the enzyme's active site. nih.gov

| Compound/Series | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Compound 83 (4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK4/CDK6 | Potent and selective | acs.org |

| Compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative) | CDK4/CDK6 | Kᵢ = 1 nM (CDK4), 34 nM (CDK6) | acs.org |

| Compound 5s ((5Z)-5-benzo ontosight.airesearchgate.netdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one) | DYRK1A | IC₅₀ = 0.033 µM | mdpi.com |

| 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1H-isoindol-1-one derivatives | PI3Kδ/PI3Kγ | Dual inhibitors | google.com |

| N-(1,3-thiazol-2-yl)pyridin-2-amine series | VEGFR-2 (KDR) | Potent inhibitors | nih.govnih.gov |

The core scaffold of this compound and its analogs has been explored for activity against various other enzyme targets, although specific data for MurB, CYP51, and CDP reductase on the parent compound is not prominent in the reviewed literature. However, related thiazole-pyridine hybrids have been investigated for broad biological activities. For instance, various derivatives have been synthesized and tested for antimicrobial and antioxidant properties, suggesting interactions with microbial enzymes or cellular redox systems. scielo.br Other studies have focused on antitubercular activity, implying inhibition of essential mycobacterial enzymes. nih.gov

Research into novel pyridine-thiazole hybrid molecules has suggested a potential interaction with Poly (ADP-ribose) polymerase 1 (PARP1). nih.gov In a study of cytotoxic pyridine-thiazole derivatives, pre-incubation of tumor cells with a PARP1 inhibitor reduced the cytotoxic effects of the test compounds. nih.gov This finding suggests that the mechanism of action of these specific derivatives might be related to the induction of genetic instability, potentially involving PARP1 activity. nih.gov

Receptor Modulation Studies (e.g., CRF1 receptor antagonism, mGluR5 modulation)

The versatility of the pyridin-thiazole scaffold extends to the modulation of G-protein coupled receptors (GPCRs), which are critical in neurotransmission and other physiological processes.

CRF1 Receptor Antagonism : The corticotropin-releasing factor 1 (CRF1) receptor is a key mediator of the stress response. A novel, potent, and orally available CRF1 antagonist, MTIP , features a thiazole (B1198619) moiety linked to a different heterocyclic system but highlights the utility of the thiazole core in designing CRF1 antagonists. jneurosci.org While not a direct derivative of this compound, this demonstrates the potential of the thiazole ring system in targeting this receptor.

mGluR5 Modulation : The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for treating various CNS disorders. Studies have identified potent negative allosteric modulators (NAMs) of mGluR5 that contain a pyridin-ethynyl-thiazole structure, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine). frontiersin.orgnih.gov These compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site. mdpi.com While MTEP is a regioisomer of the title compound's core, this research shows the scaffold's relevance in developing mGluR5 modulators. frontiersin.orgnih.gov

| Compound/Series | Target Receptor | Modulation Type | Note | Reference |

|---|---|---|---|---|

| MTIP | CRF1 | Antagonist | Contains a thiazole core, demonstrating scaffold potential. | jneurosci.org |

| MTEP | mGluR5 | Negative Allosteric Modulator (NAM) | A regioisomeric analog. | frontiersin.orgnih.gov |

Cellular Mechanism of Action Investigations

Investigations into the cellular effects of active pyridin-thiazole derivatives provide insight into their mechanisms of action.

For the CDK4/6 inhibitors, cellular assays confirmed their enzymatic inhibition translates to a functional cellular outcome. Treatment of cancer cell lines like MV4-11 with compound 78 resulted in a concentration-dependent accumulation of cells in the G1 phase of the cell cycle, consistent with the inhibition of Rb phosphorylation at the CDK4/6-specific site. acs.org

For certain cytotoxic pyridine-thiazole derivatives, the mechanism appears to involve DNA damage. The ability of these compounds to alter DNA nativity and induce changes in nuclear morphology, coupled with the observation that their cytotoxicity is reduced by a PARP1 inhibitor, points towards a mechanism involving the induction of genetic instability in cancer cells. nih.gov

Antimicrobial Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

While direct studies on the antimicrobial activity of this compound against the specified strains are not extensively documented in the reviewed literature, research on related pyridine-thiazole structures indicates potential for antimicrobial action.

A series of 2-(3-pyridyl)-4,5-disubstituted thiazoles were screened for in vitro antimicrobial activity, where one highly active compound, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, was identified. medchemexpress.comresearchgate.net This compound was reported to be twice as potent as ampicillin (B1664943) in inhibiting the growth of epidermal staphylococcus (MIC 0.24 mg/mL). medchemexpress.comresearchgate.net Furthermore, some derivatives in this family showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

In other studies, hybrid compounds containing pyridine and thiazole moieties have been synthesized and tested for their antibacterial effects against strains including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Additionally, investigations into a series of N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids revealed that oxazole-containing compounds, which are isosteres of the thiazole derivatives, exhibited high activity against mycobacteria, particularly Mycobacterium tuberculosis (with a best MIC of 3.13 µg/mL), including multidrug-resistant strains. nih.gov These findings suggest that the broader class of pyridine-thiazole compounds is a promising area for the development of new antimicrobial agents.

Anticancer Activity in Cell Lines (e.g., antiproliferative activity, anti-migration activity)

The anticancer potential of pyridine-thiazole hybrids has been a significant area of investigation. Research has demonstrated notable antiproliferative and, in some related structures, anti-migration activities.

Antiproliferative Activity: Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic effects across a wide range of tumor cell lines, including those from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. nih.govmdpi.com A particularly high antiproliferative activity was observed for the derivative 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone. nih.govmdpi.com This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of just 0.57 µM in HL-60 acute human promyelocytic leukemia cells. nih.govresearchgate.net In contrast, its IC₅₀ in pseudo-normal human cell lines was greater than 50 µM, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

Another derivative, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester, also showed potent anticancer effects. nih.gov It inhibited the growth of all 60 tested cancer cell lines in the National Cancer Institute (NCI) panel by more than 50% at a concentration of 10⁻⁵ M. nih.gov This compound exhibited both cytostatic and cytotoxic properties, with non-small cell lung cancer, melanoma, colon cancer, and CNS cancer cell lines being among the most sensitive. mdpi.com

Furthermore, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anticancer therapy. acs.org The initial compound in this series, featuring a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine core, was a highly effective antiproliferative agent with a 50% growth inhibition (GI₅₀) value of 23 nM against the MV4-11 leukemia cell line. acs.org

| Compound | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|---|

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | Acute Promyelocytic Leukemia | 0.57 µM | nih.govresearchgate.net |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | MV4-11 | Leukemia | 23 nM | acs.org |

| Pyridine-thiazole compound 7 | MCF-7 | Breast Cancer | 5.36-8.76 µM | researchgate.net |

| Pyridine-thiazole compound 10 | HepG2 | Liver Carcinoma | 5.36-8.76 µM | researchgate.net |

Anti-migration Activity: While direct anti-migration data for this compound is limited, studies on related thiazole derivatives provide insights. A series of 2-amino, 5-nitrothiazole (B1205993) derivatives were tested for their effects on the migratory capacity of the MDA-MB-231 breast cancer cell line. cttjournal.com The parent compound, 5-nitro-1,3-thiazol-2-amine, showed an inhibitory effect on cancer cell migration. cttjournal.com These findings suggest that the thiazole scaffold can be a useful starting point for developing agents that treat metastatic breast cancer. cttjournal.com

Exploration of Mechanisms Inducing Genetic Instability in Cancer Cells

The mechanism of action for the cytotoxic effects of certain pyridine-thiazole derivatives appears to involve the induction of genetic instability in cancer cells. nih.govresearchgate.net Research into selective derivatives revealed an ability to affect the nativity of DNA and cause noticeable changes in the morphology of the cell nucleus. nih.govresearchgate.net

Further mechanistic studies showed that pre-incubation of tumor cells with Fluzaparib, an inhibitor of PARP1 (Poly (ADP-ribose) polymerase 1), reduced the cytotoxic activity of these pyridine-thiazole derivatives by more than double. nih.govresearchgate.net PARP1 is a key enzyme in DNA repair, and its inhibition can lead to the accumulation of DNA damage and genetic instability, particularly in cancer cells with existing DNA repair defects. The observed interaction with a PARP1 inhibitor strongly suggests that the anticancer mechanism of these compounds may be linked to the disruption of DNA integrity and repair processes, ultimately leading to genetic instability and cell death. nih.govresearchgate.net

Antileishmanial and Antimalarial Activity

The therapeutic potential of pyridine-thiazole compounds extends to parasitic diseases, with studies demonstrating activity against Leishmania and Plasmodium species.

Antileishmanial Activity: A close analogue, N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, also known as ICA, has been identified as having antileishmanial activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.1 µM. medchemexpress.com In other research, the replacement of a triazole ring with a pyridine ring in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives was well-tolerated and resulted in good in vitro antileishmanial activity. mdpi.com Specifically, a pyridine-3-yl derivative showed an IC₅₀ value of 26 µM against Leishmania major. mdpi.com These findings highlight the importance of the pyridine moiety for antileishmanial activity within this class of heterocyclic compounds. rsc.org

Antimalarial Activity: Several studies have pointed to the potential of pyridine-thiazole derivatives as antimalarial agents. A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against Plasmodium falciparum. researchgate.net Two compounds from this series, which incorporated a pyridin-2-yl group, showed significant antimalarial activity with IC₅₀ values of 0.725 µM and 0.648 µM. researchgate.net In a separate study, replacing a central phenyl ring with pyridine in a series of kinase inhibitors had a dramatic effect on antiplasmodial potency, underscoring the influence of the pyridine ring's nitrogen position on activity. nih.gov

Macrofilaricidal Activity in Parasite Models

Research into the anthelmintic properties of aminothiazole-based compounds has identified them as a promising class for combating filarial parasite infections. Efforts to discover treatments that target the adult stage of filarial worms (macrofilaricides) are crucial for controlling and eliminating diseases like onchocerciasis. eliminateworms.orgresearchgate.net

A screening platform using surrogate nematodes in phenotypic ex vivo assays led to the identification of a series of amino-thiazole molecules that demonstrated killing of adult Onchocerca gutturosa, Brugia malayi, Brugia pahangi, and Litomosoides sigmodontis. eliminateworms.org One compound from this initial series produced a significant 68% reduction of adult L. sigmodontis worms in a mouse model, establishing proof-of-principle for the series. researchgate.net This success prompted further lead optimization, which led to the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds. eliminateworms.orgresearchgate.net While the core scaffold was modified from a thiazole to a thiadiazole during optimization, the initial discovery of activity in the amino-thiazole series indicates the potential of this chemical space for developing treatments for human filarial infections. eliminateworms.orgresearchgate.net

In Vivo Proof-of-Concept Studies in Animal Models

Assessment of Target Engagement and Receptor Binding in Animal Tissues

While specific in vivo target engagement and receptor binding studies for this compound are not detailed in the available literature, research on closely related analogues demonstrates that this class of compounds is amenable to such investigations in animal models.

For instance, a series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were developed as potent vascular endothelial growth factor receptor (VEGFR) kinase inhibitors. nih.gov These compounds were found to have excellent in vivo potency and favorable pharmacokinetics, which are prerequisites for effective target engagement in animal tissues. nih.gov

In a more direct assessment of receptor binding, a novel corticotropin-releasing factor receptor 1 (CRF₁) antagonist, which contains a substituted thiazole moiety linked to a different heterocyclic system, was evaluated ex vivo. jneurosci.org After oral administration to rats, this compound, MTIP, inhibited the binding of a radioligand (¹²⁵I-sauvagine) to cerebellar membranes with an ED₅₀ of approximately 1.3 mg/kg, demonstrating successful target engagement in the brain. jneurosci.org

Furthermore, the concept of confirming target engagement in cells has been demonstrated for other thiazole-based inhibitors. For a class of kinesin HSET inhibitors, fluorescent- and trans-cyclooctene (B1233481) (TCO)-tagged probes were synthesized, which confirmed direct compound binding to the target protein within cells. acs.org These examples from related pyridine-thiazole and thiazole-containing compounds illustrate the methodologies used to confirm target engagement and receptor binding in vivo and provide a framework for future studies on this compound.

Modulation of Specific Behavioral Phenotypes in Relevant Disease Models

While direct studies on "this compound" are limited, research on structurally similar compounds provides insights into its potential behavioral effects. For instance, a related thiazole derivative, MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), a corticotropin-releasing factor 1 (CRF1) antagonist, has shown efficacy in animal models of alcoholism. jneurosci.orgnih.gov In rats, MTIP dose-dependently reversed the anxiety-like behaviors associated with alcohol withdrawal. jneurosci.orgnih.gov Furthermore, it effectively blocked excessive alcohol self-administration in rats with a history of dependence and in a genetic model of high alcohol preference. nih.gov MTIP also prevented stress-induced reinstatement of alcohol-seeking behavior in both post-dependent and genetically selected rats. nih.gov These findings suggest that compounds with a thiazole core can modulate behavioral phenotypes related to anxiety and addiction.

Another area of investigation for related compounds is in models of cocaine addiction. The metabotropic glutamate receptor subtype 5 (mGlu5) is implicated in the neural circuitry of addiction. nih.gov Negative allosteric modulators of mGlu5 containing a substituted 1-phenyl-3-(pyridin-2-yl)urea scaffold have been developed and tested in rat models of cocaine addiction. nih.gov This highlights the potential for pyridine-containing compounds to influence addictive behaviors.

Structure-Activity Relationship (SAR) Development

The development of this compound and its analogs is heavily reliant on understanding their structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to enhance its desired biological activity and pharmacokinetic properties.

Research on related 2-aminothiazole (B372263) derivatives has demonstrated that modifications to the pyridine, thiazole, and amine moieties significantly impact biological activity.

Pyridine Moiety: In a series of 4-(thiazol-5-yl)pyrimidine derivatives, replacing a phenyl group with a pyridine ring and introducing various ionizable groups were key modifications explored to generate potent and specific inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org The position of substituents on the pyridine ring is also critical. For example, in a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues, adding a methyl group to the 2-position of the pyrimidine (B1678525) ring retained activity, while adding it to the 5-position decreased activity. jst.go.jp

Thiazole Moiety: The thiazole ring is often a central and relatively intolerant scaffold. nih.gov However, substituents on the thiazole ring can be modified. In the development of CDK4/6 inhibitors, modifications to the thiazole C2-amino moiety were explored. acs.orgresearchgate.net

Amine Moiety: The amine group and its substituents are frequently modified to improve potency and other properties. In one study, the N-2 position of the aminothiazole was found to be highly flexible, and introducing substituted benzoyl groups significantly improved antitubercular activity. nih.gov The nature of the substituent at the amino site of the thiazole can affect enzymatic and cellular efficacies. For instance, replacing a cyclopentyl group with a bulkier phenyl group or a smaller isopropyl group led to moderate reductions in activity in a series of CDK4/6 inhibitors. acs.org

Replacing the core thiazole ring with other heterocyclic systems is a common strategy to improve a compound's properties. In the development of macrofilaricidal agents, an initial aminothiazole hit was optimized by replacing the thiazole core. acs.org 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) isomers were investigated, with the 1,2,4-thiadiazoles maintaining good activity. acs.org Oxadiazole cores also showed good ex vivo activity and metabolic stability. acs.org This demonstrates that while the thiazole core is important, other heterocycles can be successfully substituted to enhance desired properties like solubility and metabolic stability. acs.org

The position of the pyridinyl substituent and the way it is linked to the thiazole core are crucial for biological activity. SAR studies on 2-aminothiazoles as antitubercular agents revealed that the 2-pyridyl moiety at the C-4 position of the thiazole was intolerant to modification. nih.gov However, in another series, N-acyl derivatives of pyridine carboxylic acids, including picolinoyl (pyridin-2-yl), nicotinoyl (pyridin-3-yl), and isonicotinoyl (pyridin-4-yl) derivatives, were explored, showing that different linkage isomers can retain reasonable activity. nih.gov The introduction of pyridyl groups at the 2- and 4-positions of a thiazole ring has also been investigated. nih.gov

The electronic and steric properties of substituents play a significant role in the biological activity of thiazole derivatives.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, affecting its interaction with biological targets. In a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues, 5-fluorine-substituted pyrimidines maintained activity, suggesting that the electronic properties of the substituent are important. jst.go.jp The π-electron densities of thiazoles indicate that C5 is the most favorable site for electrophilic substitutions. nih.gov

Steric Effects: The size and shape of substituents can create steric hindrance, which may either enhance or diminish activity. The difference in activity induced by methyl group substitution at different positions on a pyrimidine ring was attributed to steric hindrance with neighboring substituents. jst.go.jp The introduction of a pyridin-2-yl group can alter steric properties, and the use of larger groups like benzyl (B1604629) can introduce significant steric hindrance.

Molecular Hybridization and Prodrug Strategies

To improve the therapeutic potential of thiazole-based compounds, molecular hybridization and prodrug strategies are often employed.

Molecular Hybridization: This strategy involves combining the this compound scaffold with other pharmacophores to create a single molecule with multiple pharmacological activities. researchgate.netsemanticscholar.org For example, pyrimidine-pyridine compounds have been designed using a molecular hybridization strategy. mdpi.com The goal is to enhance efficacy, reduce drug resistance, and minimize toxicity. semanticscholar.org

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. googleapis.com This approach can be used to overcome issues such as poor oral absorption. For weakly basic inhibitors, prodrugs can be designed to improve solubility and stability. acs.org For instance, a thioacetate (B1230152) ethyl ester prodrug of a heterocyclic thiol-based inhibitor was found to be an orally active and potent inhibitor of endothelin-converting enzyme-1. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Information not available in the searched scientific literature.

Prodrug Design for Enhanced Target Delivery or Activation

Information not available in the searched scientific literature.

Analytical Chemistry Research Applications of 3 Pyridin 2 Yl 1,2 Thiazol 5 Amine

Development of Advanced Analytical Methods for Detection and Quantification

The development of robust and sensitive analytical methods is crucial for the accurate detection and quantification of chemical compounds. 3-Pyridin-2-yl-1,2-thiazol-5-amine serves as a key component in the establishment of such methods, particularly in the realms of chromatography and spectroscopy.

Chromatographic Methods (HPLC, GC-MS) for Purity and Content Determination

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools where this compound and its derivatives are analyzed.

In the synthesis and purification of related compounds, HPLC is a fundamental technique for assessing purity. For instance, in the preparation of N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-ethyl-2-methyl-3-(methylthio)propanamide, HPLC analysis was used to confirm a purity of 97% at a wavelength of 254 nm. google.com The reaction progress for the synthesis of 4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride was also monitored by HPLC to ensure the absence of starting material. google.com These examples, while not directly analyzing this compound itself, highlight the standard use of HPLC in the quality control of structurally similar thiazole (B1198619) derivatives.

GC-MS analysis has been employed for the identification of various heterocyclic compounds, including those with thiazole and pyridine (B92270) rings, in complex mixtures. grafiati.com While a direct application of GC-MS for this compound was not found in the provided results, the technique's ability to separate and identify volatile and semi-volatile compounds makes it a potentially valuable tool for the analysis of this compound and its synthetic intermediates or degradation products.

Table 1: Exemplary Chromatographic Conditions for Related Thiazole Derivatives

| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | YMC AQ column | 5% ACN/95% water with 0.05% TFA to 95% ACN/5% water with 0.05% TFA over 20 min | UV at 254 nm | Purity determination of a thiazole derivative | google.com |

| LC-MS | Kinetex EVO C18 | 5–95% MeCN (0.01875% TFA) in water (0.0375% TFA) | UV (220 and 254 nm) and ESI-MS | Analysis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | acs.org |

Spectroscopic Methods (UV-Vis, Fluorescence) for Quantitative Analysis

Spectroscopic methods, particularly UV-Visible (UV-Vis) and fluorescence spectroscopy, offer sensitive and often non-destructive means of quantitative analysis. The aromatic nature of the pyridine and thiazole rings in this compound gives rise to characteristic electronic transitions that can be exploited for analytical purposes.

UV-Vis spectroscopy is a fundamental technique for characterizing compounds with chromophores. The absorption spectra of thiazole derivatives are influenced by the substituents on the ring system. rsc.org For example, the UV-Vis absorption spectrum of a thiazole derivative was simulated and showed absorption peaks in the ultraviolet region. scielo.org.za The introduction of different substituents on the thiazole ring can shift the absorption maxima, allowing for fine-tuning of its photophysical properties. rsc.orgnih.gov This principle is foundational for developing quantitative analytical methods based on UV-Vis absorbance.

Fluorescence spectroscopy provides enhanced sensitivity and selectivity. Thiazole derivatives are known to be fluorescent, and their emission properties are also highly dependent on their molecular structure and environment. chim.it The introduction of a pyridyl group to the thiazole ring can lead to interesting photophysical behaviors, including acid-responsive fluorescence. rsc.orgresearchgate.net This suggests that this compound could be a candidate for the development of fluorescent probes or sensors. The formation of metal complexes with thiazole derivatives can also enhance their emission properties, opening avenues for sensitive detection methods for metal ions. rsc.org

Table 2: Photophysical Properties of Related Thiazole Compounds

| Compound Class | Absorption Maxima (λ_max) | Emission Maxima (λ_em) | Key Features | Reference |

| 5-N-Arylaminothiazoles | Varies with substituents | Varies with substituents | Tunable photophysical properties, potential for fluorescence sensing | rsc.orgnih.gov |

| 4-Hydroxythiazole derivative | Bathochromic shift upon deprotonation | - | pH-sensitive absorption | beilstein-journals.org |

| Thiazole-boron complexes | Shifted to longer wavelengths | Enhanced emission | Potential as fluorophores | nii.ac.jp |

Role as a Reference Standard and Reagent in Chemical Analysis

Beyond its direct analysis, this compound and its closely related analogs can serve as crucial reference standards in analytical chemistry. A reference standard is a highly purified compound used as a benchmark for identification and quantification. The availability of a well-characterized standard of this compound is essential for validating analytical methods developed for its detection and for the accurate quantification in various matrices.

Furthermore, the chemical reactivity of the amine and thiazole moieties allows this compound to be used as a reagent in the synthesis of other molecules with specific analytical applications. For instance, 1,2,4-triazol-5-amines, which are structurally related, are used as building blocks for creating more complex fused heterocyclic systems. nih.gov Similarly, this compound can be a precursor for synthesizing novel chromophores, fluorophores, or ligands for complexometric titrations or sensing applications. The synthesis of various substituted thiazole derivatives for applications in drug discovery often relies on foundational structures like aminothiazoles, highlighting their importance as starting reagents. acs.orgacs.org

Future Research Directions and Translational Perspectives for 3 Pyridin 2 Yl 1,2 Thiazol 5 Amine

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of pyridinyl-thiazole derivatives is well-documented, offering a variety of established methods that could be adapted and optimized for the production of 3-Pyridin-2-yl-1,2-thiazol-5-amine. Future research should focus on developing novel, efficient, and sustainable synthetic routes.

Current and Adaptable Synthetic Strategies: Conventional synthesis often involves the condensation of a thiourea (B124793) derivative with a suitable α-haloketone, such as 2-bromoacetylpyridine, followed by cyclization to form the aminothiazole ring. nih.gov Other established methods for constructing related heterocyclic systems include:

Cyclocondensation Reactions: The use of [2+3] or [3+3] cyclocondensation strategies has been effective for creating thiazolo[4,5-b]pyridines, a related fused ring system. mdpi.com

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination has been successfully employed to couple pyrimidinyl amines with bromides to generate complex heterocyclic structures. acs.org Similarly, Pd-catalyzed amination is a key step in creating bis(pyridin-2-yl)amine ligands. mdpi.com

Multicomponent Reactions (MCRs): One-pot syntheses, such as the reaction between 5‐acetylthiadiazole, an aldehyde, and ammonium (B1175870) acetate, have been used to efficiently generate thiadiazolyl-pyridine derivatives, highlighting a streamlined approach for library synthesis. bohrium.com

Future efforts should aim to move beyond these traditional methods toward more sustainable and environmentally friendly processes. This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for creating 5-arylidene-1,3-thiazol-4(5H)-ones. mdpi.com The development of catalytic systems using earth-abundant metals and the use of green solvents would further enhance the sustainability of production. mdpi.com

| Synthetic Approach | Description | Potential Application for Target Compound | Reference |

| Condensation & Cyclization | Reaction of a thiourea derivative with an α-haloketone (e.g., 2-bromoacetylpyridine). | A primary and direct route to form the 2-aminothiazole (B372263) core attached to the pyridine (B92270) ring. | nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine and an aryl halide. | Could be used to attach the amino group or build the pyridine-thiazole linkage in later stages of a synthetic route. | acs.org |

| Multicomponent Reactions | A one-pot reaction combining three or more reactants to form the final product with high atom economy. | Development of an MCR could allow for rapid, efficient synthesis and the creation of a diverse library of derivatives. | bohrium.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, often leading to shorter reaction times and higher yields. | Optimization of existing synthetic steps to improve efficiency and reduce energy consumption. | mdpi.com |

Advanced Mechanistic Elucidation of Biological Activities

A critical area for future research is to determine the precise mechanism of action by which this compound and its derivatives exert their biological effects. The structural similarity to known kinase inhibitors suggests this is a promising area of investigation. nih.gov

Many structurally related N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. acs.orgnih.gov For example, different pyridinyl-thiazole scaffolds have been shown to inhibit:

Cyclin-Dependent Kinases (CDK4/6 and CDK9): These are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. acs.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of this receptor tyrosine kinase can block angiogenesis, a critical process for tumor growth. acs.orgnih.gov

Phosphatidylinositol 3-Kinases (PI3Kγ and PI3Kδ): These enzymes are involved in signaling pathways that control cell growth, proliferation, and inflammation. epo.orggoogle.com

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): This kinase is implicated in neurological disorders and some cancers. mdpi.com

Future research should employ a combination of in silico and in vitro techniques to identify the specific molecular targets of this compound. Molecular docking studies can predict the binding mode of the compound within the active sites of various kinases, guiding further experimental work. nih.gov Subsequent enzymatic assays are essential to confirm inhibitory activity and determine potency (e.g., IC₅₀ values). researchgate.net Furthermore, cell-based assays can elucidate the downstream effects of target inhibition, such as cell cycle arrest or apoptosis. acs.org

Expansion of Biological Activity Spectrum and Identification of New Targets

The pyridinyl-thiazole scaffold is a versatile pharmacophore found in compounds with a remarkably broad range of biological activities. nih.gov A key future direction is to systematically screen this compound and a library of its derivatives against a wide panel of diseases and pathogens to uncover its full therapeutic potential.

Analogous compounds have demonstrated efficacy in a variety of therapeutic areas, suggesting promising avenues for investigation:

Anticancer: Beyond kinase inhibition, pyridine-thiazole hybrids have shown potent antiproliferative activity against various cancer cell lines, including leukemia, breast, and lung cancer, potentially by inducing genetic instability. nih.govsci-hub.semdpi.com

Antiparasitic: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have emerged as novel macrofilaricidal agents for treating filarial infections like onchocerciasis. acs.orgdndi.org Other derivatives have shown activity against the parasites responsible for Chagas disease and leishmaniasis. nih.govsci-hub.se

Antimicrobial: Various thiazole (B1198619) derivatives have exhibited activity against bacteria, including Mycobacterium tuberculosis, and fungi. nih.govnih.govrsc.org

Anti-inflammatory: Thiazole-containing compounds have been identified as potent anti-inflammatory agents, likely through the inhibition of enzymes like COX-2. nih.gov

Herbicidal and Pesticidal: Certain 2-(pyridin-3-yl)thiazoles are used as intermediates in the synthesis of pesticides, and other thiazolo[4,5-b]pyridines have shown herbicidal activity. mdpi.comgoogle.com